(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine
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Overview
Description
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine is a chiral amine compound characterized by the presence of a fluoropyridine moiety attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoropyridine, which serves as the core structure.
Chiral Amine Introduction: The chiral center is introduced through a stereoselective amination reaction. This can be achieved using chiral catalysts or chiral auxiliaries to ensure the desired (2S) configuration.
Reaction Conditions: The reactions are generally carried out under controlled temperature and pressure conditions, with the use of appropriate solvents and reagents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and high-throughput screening can optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the fluoropyridine moiety to more saturated derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity, while the chiral amine group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(5-Chloropyridin-2-yl)propan-1-amine
- (2S)-2-(5-Bromopyridin-2-yl)propan-1-amine
- (2S)-2-(5-Methylpyridin-2-yl)propan-1-amine
Uniqueness
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and reactivity. This fluorine substitution can enhance metabolic stability and improve binding interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
(2S)-2-(5-fluoropyridin-2-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,4,10H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQQMFHDJRXVDC-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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